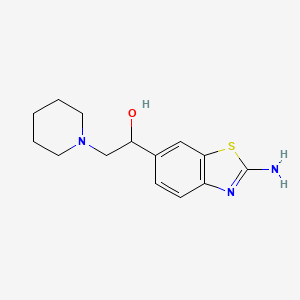![molecular formula C19H16ClN3O B2703112 N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide CAS No. 2034435-54-4](/img/structure/B2703112.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to nitrogen . Acetamides are often used in organic synthesis and can be derived from acetic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Acetamides, in general, can undergo various reactions including hydrolysis, reduction, and reaction with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, acetanilide, a type of acetamide, is an odorless solid with a melting point of 113-115°C and is slightly soluble in water .Applications De Recherche Scientifique
Corrosion Inhibition
One of the applications of derivatives similar to N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide is in corrosion inhibition. A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion inhibitors. They found that these compounds showed promising inhibition efficiencies, highlighting their potential as protective agents against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Luminescent Agents for Imaging
Another study explored the application of a related compound, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, as a thiol-reactive luminophore for fluorescence microscopy, accumulating in mitochondria. This represents a novel application of a 3MLCT luminescent agent for specific targeting in biological imaging, demonstrating the potential of similar compounds in scientific research applications (Amoroso et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds analogous to N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide have been synthesized and analyzed for their potential in photovoltaic applications and ligand-protein interactions. Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and evaluated their light harvesting efficiency and interaction with the Cyclooxygenase 1 (COX1) protein, indicating their utility in dye-sensitized solar cells (DSSCs) and potential therapeutic applications (Mary et al., 2020).
Inhibition of Fatty Acid Synthesis
Research into chloroacetamide derivatives, such as the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides, has highlighted the biological impact of these compounds. This study provides insights into the selective herbicidal activity of chloroacetamides, potentially offering a basis for understanding the biochemical interactions of related acetamide compounds in biological systems (Weisshaar & Böger, 1989).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-6-2-1-4-15(17)10-19(24)23-12-14-7-8-18(22-11-14)16-5-3-9-21-13-16/h1-9,11,13H,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAWRUPTVRJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

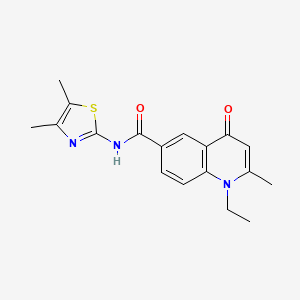
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)

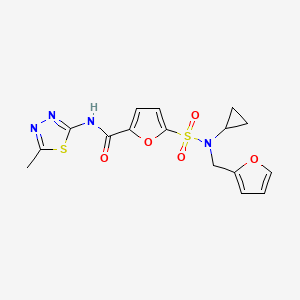
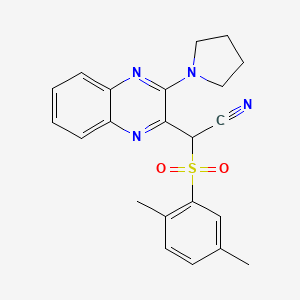
![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)
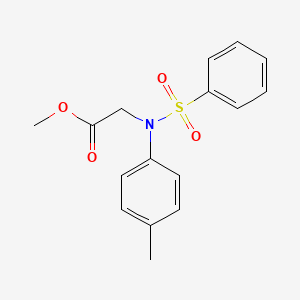
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)
